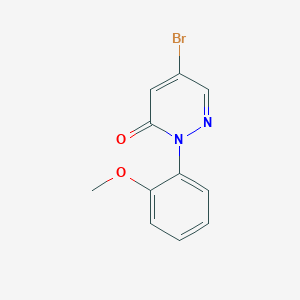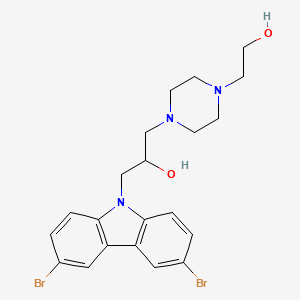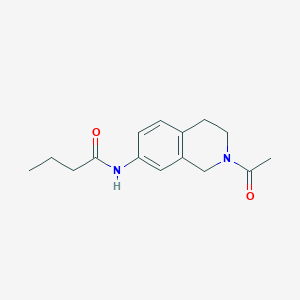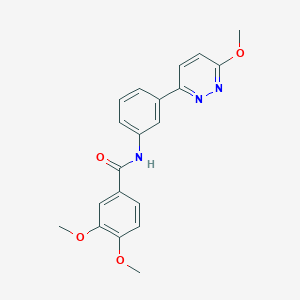
3,4-dimethoxy-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzamide derivatives can vary based on the desired substituents and the core structure of the compound. For instance, the synthesis of N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives was achieved by modifying the structure of metoclopramide, and among these derivatives, a compound with dimethoxybenzamide moiety showed promising gastrointestinal prokinetic and antiemetic activities . This suggests that the synthesis of 3,4-dimethoxy-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide would likely involve multiple steps, including the introduction of methoxy groups and the formation of the pyridazine ring.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. X-ray diffraction and density functional theory (DFT) calculations have been used to determine the molecular geometry and electronic properties of similar compounds. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray diffraction, revealing its crystallization in a triclinic system and providing detailed lattice constants . DFT calculations further supported the experimental findings and allowed for the estimation of chemical reactivity through molecular electrostatic potential (MEP) surface maps . These methods would be applicable to analyze the molecular structure of 3,4-dimethoxy-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide.
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be influenced by the presence of substituents on the benzene ring. The MEP surface map is a valuable tool in predicting sites of electrophilic and nucleophilic attack. For instance, the antioxidant properties of a related compound were determined using DPPH free radical scavenging test, which is a measure of the compound's ability to donate electrons . The chemical reactions involving 3,4-dimethoxy-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide would likely be influenced by the electron-donating methoxy groups, potentially affecting its reactivity and biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are important for their practical applications. These properties are often related to the molecular structure and can be predicted using computational methods. For example, the thermodynamic properties of a related compound were calculated using DFT, which can provide insights into the stability and reactivity of the compound . The physical and chemical properties of 3,4-dimethoxy-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide would need to be experimentally determined or calculated to understand its suitability for further development in pharmaceutical applications.
科学的研究の応用
Antipsychotic Properties
- Research indicates that certain benzamide derivatives, including compounds related to 3,4-dimethoxy-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide, have been explored for their potential antipsychotic properties. These compounds have been shown to possess affinity for dopamine D-2 receptors, which is significant in the context of antipsychotic effects. Moreover, certain derivatives in this class have been found to exhibit a lower tendency to induce extrapyramidal side effects, which are common adverse effects associated with many antipsychotic medications (Högberg et al., 1990).
Anti-Inflammatory and Analgesic Agents
- Novel compounds derived from similar structures have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Some of these compounds have demonstrated significant inhibitory activity on cyclooxygenase-2 (COX-2), with considerable analgesic and anti-inflammatory effects, suggesting their potential as therapeutic agents in these domains (Abu‐Hashem et al., 2020).
Synthesis and Characterization
- There has been extensive research focused on the synthesis and characterization of related compounds, indicating a strong interest in understanding their chemical properties and potential applications in various fields, including medicinal chemistry (Gore et al., 1988).
Gastrointestinal Applications
- Benzamides derived from structures analogous to 3,4-dimethoxy-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide have been studied for their potential gastrokinetic activity. Certain compounds in this class have shown promising results in tests indicative of gastrointestinal prokinetic activity without dopamine antagonism, which is a significant consideration in gastrointestinal therapeutics (Van Daele et al., 1986).
Antidiabetic Potential
- Some derivatives in the benzamide class have been identified as potential antidiabetic agents. Compounds such as 5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)-phenyl]methyl]benzamide have been prepared as part of a search for new antidiabetic drugs (Nomura et al., 1999).
特性
IUPAC Name |
3,4-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-25-17-9-7-14(12-18(17)26-2)20(24)21-15-6-4-5-13(11-15)16-8-10-19(27-3)23-22-16/h4-12H,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRDXKDZSGXWOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide](/img/structure/B3005925.png)

![5-((4-bromobenzyl)thio)-7-isobutyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005927.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea](/img/structure/B3005928.png)
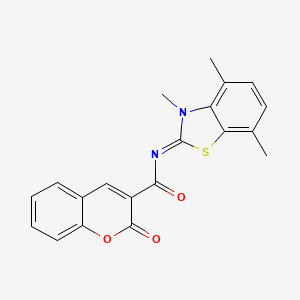
![Ethyl 2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-5-ethylthiophene-3-carboxylate](/img/structure/B3005931.png)
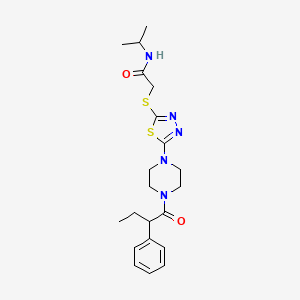
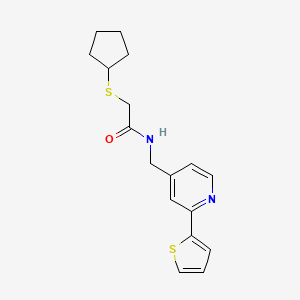
![N-[2-(benzotriazol-1-ylmethyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B3005938.png)

